molecular formula C13H23NO3 B1208180 Valeroidine CAS No. 490-96-0

Valeroidine

Cat. No.: B1208180
CAS No.: 490-96-0
M. Wt: 241.33 g/mol
InChI Key: APLLVFVOTXZBFO-RUJICJSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valeroidine is a tropane alkaloid, a class of naturally occurring chemical compounds that have a wide range of biological activities. Tropane alkaloids are characterized by their bicyclic structure, which includes a nitrogen atom. This compound, specifically, is known for its unique structural features and potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valeroidine can be synthesized starting from optically active keto-lactams. The synthetic route involves the formation of silyl enol ether using tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf), followed by lactam activation with trifluoromethanesulfonic anhydride (Tf2O) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP). The resulting intermediate undergoes a halide-promoted cyclization to form the tropane ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemical reactions. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The use of biocatalysis has also been explored to enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Valeroidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, hydroxylated derivatives, and various substituted this compound compounds .

Scientific Research Applications

Valeroidine has several scientific research applications:

Mechanism of Action

Valeroidine is structurally similar to other tropane alkaloids such as cocaine, atropine, and scopolamine. it is unique in its specific arrangement of functional groups and its distinct pharmacological profile. Unlike cocaine, which is primarily known for its stimulant effects, this compound exhibits a broader range of biological activities, including potential therapeutic applications in neurology .

Comparison with Similar Compounds

Valeroidine’s uniqueness lies in its specific structural features and its potential for diverse pharmacological applications, making it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

[(3R,6R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-8(2)4-13(16)17-10-5-9-6-12(15)11(7-10)14(9)3/h8-12,15H,4-7H2,1-3H3/t9?,10-,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLLVFVOTXZBFO-RUJICJSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1CC2CC(C(C1)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1CC2C[C@H](C(C1)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332039
Record name Valeroidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-96-0
Record name Valeroidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valeroidine
Reactant of Route 2
Reactant of Route 2
Valeroidine
Reactant of Route 3
Reactant of Route 3
Valeroidine
Reactant of Route 4
Reactant of Route 4
Valeroidine
Reactant of Route 5
Valeroidine
Reactant of Route 6
Reactant of Route 6
Valeroidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.